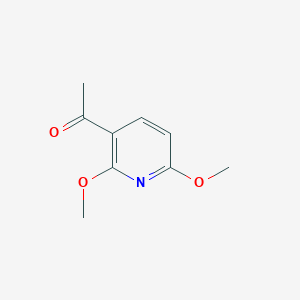

3-Acetyl-2,6-dimethoxypyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2,6-dimethoxypyridin-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-6(11)7-4-5-8(12-2)10-9(7)13-3/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVALWZXGBXJZPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(N=C(C=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80584737 | |

| Record name | 1-(2,6-Dimethoxypyridin-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870703-62-1 | |

| Record name | 1-(2,6-Dimethoxy-3-pyridinyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=870703-62-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,6-Dimethoxypyridin-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Acetyl-2,6-dimethoxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Acetyl-2,6-dimethoxypyridine chemical properties

An In-depth Technical Guide to 3-Acetyl-2,6-dimethoxypyridine

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry and synthetic organic chemistry. We delve into its core chemical and physical properties, spectroscopic profile, plausible synthetic pathways, and key reactivity patterns. This document serves as a foundational resource for scientists and drug development professionals exploring its potential as a versatile building block in the creation of complex molecular architectures and novel therapeutic agents.

Introduction: The Strategic Value of Substituted Pyridines

The pyridine scaffold is a cornerstone in modern drug discovery, present in a vast array of biologically active compounds. Its derivatives exhibit a wide spectrum of activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's steric and electronic properties, which is critical for optimizing its interaction with biological targets.

This compound emerges as a particularly valuable intermediate. It combines three key functional groups on a single scaffold:

-

An electrophilic and enolizable acetyl group , which is a handle for numerous carbon-carbon bond-forming reactions.

-

Two electron-donating methoxy groups at the 2- and 6-positions, which activate the pyridine ring towards certain transformations and influence its regioselectivity.[2]

-

A basic pyridine nitrogen , which can be protonated or coordinated to metals, modulating the molecule's reactivity and solubility.

This guide synthesizes the available technical data to provide a holistic understanding of this compound's chemical behavior and potential applications.

Chemical Identity and Physicochemical Properties

A clear definition of a compound's identity and physical characteristics is fundamental for its use in a laboratory setting. The key identifiers and computed properties for this compound are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | 1-(2,6-dimethoxy-3-pyridinyl)ethanone | [3] |

| Synonyms | 1-(2,6-Dimethoxypyridin-3-yl)ethanone | [4] |

| CAS Number | 870703-62-1 | [3][4][5][6] |

| Molecular Formula | C₉H₁₁NO₃ | [3][5][6] |

| Molecular Weight | 181.19 g/mol | [3][6] |

| Exact Mass | 181.07389321 Da | [3] |

| SMILES | COC1=NC(OC)=C(C(C)=O)C=C1 | [5] |

| Appearance | Data not widely published; likely a solid or oil | |

| Melting/Boiling Point | Data not widely published | |

| Solubility | Data not widely published |

graph "chemical_structure" { layout=neato; node [shape=none, fontname="Arial"]; edge [fontname="Arial"];// Define nodes for atoms N1 [label="N", pos="0,0!"]; C2 [label="C", pos="-1.2,-0.5!"]; C3 [label="C", pos="-1.2,-1.8!"]; C4 [label="C", pos="0,-2.3!"]; C5 [label="C", pos="1.2,-1.8!"]; C6 [label="C", pos="1.2,-0.5!"]; // Methoxy group at C2 O2 [label="O", pos="-2.4,-0.2!"]; C2_Me [label="CH₃", pos="-3.4,-0.5!"]; // Methoxy group at C6 O6 [label="O", pos="2.4,-0.2!"]; C6_Me [label="CH₃", pos="3.4,-0.5!"]; // Acetyl group at C3 C3_CO [label="C", pos="-2.2,-2.6!"]; O3_CO [label="O", pos="-2.2,-3.6!"]; C3_Me [label="CH₃", pos="-3.4,-2.3!"]; // Define edges for bonds N1 -- C2 [style=solid]; C2 -- C3 [style=solid]; C3 -- C4 [style=double]; C4 -- C5 [style=solid]; C5 -- C6 [style=double]; C6 -- N1 [style=solid]; // Methoxy bonds C2 -- O2 [style=solid]; O2 -- C2_Me [style=solid]; C6 -- O6 [style=solid]; O6 -- C6_Me [style=solid]; // Acetyl bonds C3 -- C3_CO [style=solid]; C3_CO -- O3_CO [style=double]; C3_CO -- C3_Me [style=solid];

}

Caption: 2D Structure of this compound.

Spectroscopic Profile: A Predictive Analysis

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show four distinct signals:

-

Aromatic Protons (2H): The two protons on the pyridine ring (at C4 and C5) will appear in the aromatic region (δ 6.0-8.0 ppm). They will likely appear as two doublets due to mutual coupling.

-

Methoxy Protons (6H): The two equivalent methoxy groups (-OCH₃) at positions 2 and 6 will likely produce a sharp singlet around δ 3.8-4.2 ppm.

-

Acetyl Protons (3H): The methyl protons of the acetyl group (-COCH₃) will appear as a singlet, typically in the δ 2.4-2.7 ppm range.

¹³C NMR Spectroscopy

The carbon NMR spectrum should display nine distinct signals corresponding to each carbon atom in the asymmetric structure. Key predicted shifts include:

-

Carbonyl Carbon: The ketone carbon (-C=O) will be the most downfield signal, expected around δ 195-205 ppm.

-

Aromatic Carbons: The carbons of the pyridine ring will resonate in the δ 110-165 ppm range. The carbons bearing the methoxy groups (C2, C6) will be significantly upfield shifted due to the oxygen's shielding effect.

-

Methoxy Carbons: The methyl carbons of the methoxy groups are expected around δ 50-60 ppm.

-

Acetyl Methyl Carbon: The acetyl methyl carbon should appear around δ 25-30 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by characteristic absorption bands:

-

C=O Stretch: A strong, sharp peak between 1680-1700 cm⁻¹ corresponding to the ketone carbonyl group.

-

C-O Stretch: Strong bands in the 1250-1000 cm⁻¹ region associated with the C-O bonds of the methoxy groups.

-

Aromatic C=C/C=N Stretches: Multiple peaks in the 1600-1450 cm⁻¹ region, characteristic of the pyridine ring.

-

C-H Stretches: Aliphatic C-H stretching from the methyl groups just below 3000 cm⁻¹, and aromatic C-H stretching just above 3000 cm⁻¹.

Synthesis and Manufacturing Insights

A direct, published synthesis for this compound is not prominent in the literature. However, a highly plausible and scalable route can be designed based on the principles of electrophilic aromatic substitution, specifically a Friedel-Crafts acylation reaction.

Proposed Protocol: Friedel-Crafts Acylation

-

Reactant Preparation: The starting material, 2,6-dimethoxypyridine, is a commercially available and versatile chemical intermediate.[2] It is dissolved in an inert solvent such as dichloromethane or dichloroethane.

-

Acylating Agent: An acylating agent, typically acetyl chloride or acetic anhydride, is used as the source of the acetyl group.

-

Lewis Acid Catalyst: A Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), is required to activate the acylating agent and facilitate the electrophilic attack on the electron-rich pyridine ring. The methoxy groups at the 2- and 6-positions strongly activate the ring, directing the substitution primarily to the 3- and 5-positions.

-

Reaction Execution: The Lewis acid is added to the solution of 2,6-dimethoxypyridine, followed by the slow addition of the acylating agent at a controlled temperature (typically 0 °C to room temperature) to manage the exothermic reaction.

-

Workup and Purification: The reaction is quenched by carefully adding water or a dilute acid. The organic layer is then separated, washed, dried, and concentrated. The final product is purified using standard techniques like column chromatography or recrystallization.

Caption: Plausible synthesis via Friedel-Crafts acylation.

Chemical Reactivity and Mechanistic Considerations

The utility of this compound as a synthetic intermediate stems from the distinct reactivity of its functional groups.

Reactions at the Acetyl Group

-

Enolization and Condensation: The α-protons on the acetyl methyl group are acidic and can be removed by a base to form an enolate. This enolate is a potent nucleophile, enabling reactions like aldol and Claisen-Schmidt condensations to form α,β-unsaturated ketones.[1][7] This is a primary pathway for extending the carbon skeleton.

-

Reduction: The ketone can be selectively reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄), providing access to chiral building blocks.

-

Oxidation: Reactions like the haloform reaction can convert the acetyl group into a carboxylic acid, offering another avenue for functional group transformation.

Reactions Involving the Pyridine Ring

-

N-Protonation/Alkylation: The lone pair on the pyridine nitrogen is basic and can be readily protonated in an acidic medium.[7] This protonation increases the electrophilicity of the pyridine ring. The nitrogen can also be alkylated to form pyridinium salts.

-

Electrophilic Aromatic Substitution (EAS): The two methoxy groups are strongly activating and ortho-, para-directing. Since the ortho-positions (2, 6) are blocked, they direct incoming electrophiles to the 3- and 5-positions. As the 3-position is already substituted, further EAS reactions (e.g., nitration, halogenation) would likely occur at the 5-position.

-

Cross-Coupling Reactions: The pyridine ring can be functionalized via cross-coupling reactions. While this often requires a pre-installed halide, the inherent electronic nature of the ring makes it a candidate for C-H activation or for conversion into a suitable coupling partner (e.g., boronic ester). Precursors like 2,6-dimethoxypyridine are foundational for Suzuki-Miyaura couplings.[2]

Caption: Key reactive sites and potential transformations.

Applications in Research and Drug Development

While specific biological activities for this compound are not extensively documented, its structure positions it as a high-value scaffold for creating libraries of compounds for screening.

-

Medicinal Chemistry: It serves as an excellent starting point for synthesizing analogs of known drugs or novel chemical entities. The acetyl group can be elaborated into more complex side chains, while the pyridine core is a well-established pharmacophore. It could be used to generate derivatives for screening as acetylcholinesterase inhibitors or other enzyme targets.[8]

-

Pharmaceutical Intermediates: As a functionalized pyridine, it is a precursor for more complex Active Pharmaceutical Ingredients (APIs), particularly those developed for targeted therapies where a substituted heterocyclic core is required.[2]

-

Materials Science: Pyridine derivatives can be incorporated into polymers and organic materials due to their electronic properties and ability to coordinate with metals.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

-

H302: Harmful if swallowed.[3]

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.[3]

Handling Recommendations: Standard laboratory safety protocols should be strictly followed. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.

Conclusion

This compound is a strategically important chemical building block with significant untapped potential. Its combination of an activatable acetyl group, an electron-rich pyridine core, and directing methoxy groups provides a rich platform for synthetic diversification. This guide has outlined its fundamental properties, predictable spectroscopic features, a logical synthetic approach, and its key areas of chemical reactivity. For researchers and drug development professionals, this compound represents a valuable tool for accessing novel chemical space and accelerating the discovery of next-generation therapeutics and materials.

References

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C9H11NO3 | CID 16218074 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. calpaclab.com [calpaclab.com]

- 5. appchemical.com [appchemical.com]

- 6. scbt.com [scbt.com]

- 7. Cyclization Reaction of 3,5-Diacetyl-2,6-dimethylpyridine with Salicylic Aldehyde and Its Derivatives: Quantum-Chemical Study and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of Novel 3-Aryl-N-Methyl-1,2,5,6-Tetrahydropyridine Derivatives by Suzuki coupling: As Acetyl Cholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

3-Acetyl-2,6-dimethoxypyridine CAS number 870703-62-1

An In-depth Technical Guide to 3-Acetyl-2,6-dimethoxypyridine (CAS Number: 870703-62-1)

Introduction

This compound is a substituted pyridine derivative that holds significant potential as a versatile building block in medicinal chemistry and drug discovery. Its unique structural features, namely the electron-rich dimethoxypyridine core and the reactive acetyl group, make it an attractive starting material for the synthesis of a wide array of more complex molecules. The pyridine scaffold is a common motif in numerous pharmaceuticals, and its functionalization is a cornerstone of modern drug design.[1][2] This guide provides an in-depth technical overview of this compound, including its chemical properties, a detailed synthesis protocol with mechanistic insights, comprehensive characterization data, and a discussion of its potential applications for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound, with the CAS number 870703-62-1, is also known by its IUPAC name, 1-(2,6-dimethoxy-3-pyridinyl)ethanone.[3] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 870703-62-1 | PubChem[3] |

| Molecular Formula | C₉H₁₁NO₃ | PubChem[3] |

| Molecular Weight | 181.19 g/mol | PubChem[3] |

| IUPAC Name | 1-(2,6-dimethoxy-3-pyridinyl)ethanone | PubChem[3] |

| Appearance | Solid (predicted) | |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Solubility | Soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol. | Inferred from structure |

Safety Information: According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazard statements:

-

H302: Harmful if swallowed

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H335: May cause respiratory irritation[3]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Synthesis of this compound

Proposed Synthetic Workflow

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

2,6-Dimethoxypyridine

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane. Cool the suspension to 0°C in an ice bath.

-

Addition of Acetyl Chloride: Slowly add acetyl chloride (1.1 equivalents) to the stirred suspension via the dropping funnel.

-

Addition of 2,6-Dimethoxypyridine: Dissolve 2,6-dimethoxypyridine (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the reaction mixture at 0°C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Work-up: Cool the reaction mixture back to 0°C and slowly quench the reaction by the dropwise addition of 1 M hydrochloric acid.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford pure this compound.

Mechanistic Insights

The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism. The key steps are outlined below:

Caption: Key stages of the Friedel-Crafts acylation mechanism.

-

Formation of the Acylium Ion: Acetyl chloride reacts with the Lewis acid, aluminum chloride, to form a highly electrophilic acylium ion. This is the key reactive species in the acylation reaction.

-

Electrophilic Aromatic Substitution: The electron-rich 2,6-dimethoxypyridine ring acts as a nucleophile and attacks the acylium ion. The two methoxy groups are ortho, para-directing and strongly activating. Acylation is expected to occur at the C3 or C5 position. Due to steric hindrance from the adjacent methoxy group at the C2 position, substitution is favored at the C3 position. The attack results in the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

-

Deprotonation: A weak base, such as the [AlCl₄]⁻ complex, removes a proton from the carbon atom bearing the newly added acetyl group, restoring the aromaticity of the pyridine ring and yielding the final product, this compound.

Characterization

The structure of the synthesized this compound can be confirmed by a combination of spectroscopic techniques. The expected data are as follows:

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl groups.

-

Aromatic Protons: Two doublets in the aromatic region, corresponding to the protons at the C4 and C5 positions of the pyridine ring. The C5 proton will likely be downfield due to the deshielding effect of the adjacent acetyl group.

-

Methoxy Protons: Two singlets, each integrating to 3 protons, for the two methoxy groups at the C2 and C6 positions.

-

Acetyl Protons: A singlet integrating to 3 protons for the methyl group of the acetyl moiety.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.

-

Carbonyl Carbon: A signal in the downfield region (typically >190 ppm) corresponding to the carbonyl carbon of the acetyl group.

-

Aromatic Carbons: Signals in the aromatic region for the five carbons of the pyridine ring. The carbons bearing the methoxy groups (C2 and C6) will be significantly downfield.

-

Methoxy Carbons: Two signals in the aliphatic region for the carbons of the two methoxy groups.

-

Acetyl Carbon: A signal in the aliphatic region for the methyl carbon of the acetyl group.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

-

C=O Stretch: A strong absorption band around 1680-1700 cm⁻¹ corresponding to the carbonyl group of the ketone.

-

C-O Stretch: Strong absorption bands in the region of 1050-1300 cm⁻¹ for the C-O bonds of the methoxy groups.

-

C=C and C=N Stretching: Absorptions in the 1400-1600 cm⁻¹ region characteristic of the pyridine ring.

-

C-H Stretching: Bands around 2850-3000 cm⁻¹ for the C-H bonds of the methyl groups.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

-

Molecular Ion Peak (M⁺): A peak at m/z = 181, corresponding to the molecular weight of this compound.

-

Fragmentation Pattern: A prominent fragment ion at m/z = 166, corresponding to the loss of a methyl group ([M-15]⁺). Another significant fragment would be observed at m/z = 138 due to the loss of the acetyl group ([M-43]⁺).

Reactivity and Potential for Further Functionalization

The presence of both an acetyl group and an electron-rich pyridine ring provides multiple avenues for further chemical transformations, making this compound a valuable intermediate.

-

Reactions of the Acetyl Group: The carbonyl group can undergo a variety of reactions, including:

-

Reduction: Reduction to a secondary alcohol using reagents like sodium borohydride, or to an ethyl group via a Wolff-Kishner or Clemmensen reduction.

-

Oxidation: Baeyer-Villiger oxidation to form an ester.

-

Condensation Reactions: Aldol or Claisen-Schmidt condensations with aldehydes or ketones to form α,β-unsaturated ketones (chalcones), which are important precursors for various heterocyclic compounds.

-

Formation of Heterocycles: The acetyl group can serve as a handle for the construction of fused heterocyclic rings.

-

-

Reactions of the Pyridine Ring: While the pyridine ring is activated by the two methoxy groups, the acetyl group is deactivating. Further electrophilic substitution would likely be directed to the C5 position, though harsher conditions may be required. Nucleophilic aromatic substitution is also a possibility, particularly at the positions ortho and para to the acetyl group, although the methoxy groups may hinder this reactivity.

Applications in Medicinal Chemistry and Drug Discovery

Substituted pyridines and acetophenones are privileged structures in medicinal chemistry, appearing in a wide range of biologically active compounds.[1][2] this compound can serve as a key intermediate in the synthesis of novel therapeutic agents.

-

Scaffold for Kinase Inhibitors: The pyridine core is a common feature in many kinase inhibitors used in cancer therapy. The functional handles on this molecule allow for the elaboration of structures that can target the ATP-binding site of various kinases.

-

Precursor for GPCR Ligands: G-protein coupled receptors (GPCRs) are a major class of drug targets. The structural motifs accessible from this compound are relevant for the design of novel GPCR agonists and antagonists.

-

Building Block for Antiviral and Antimicrobial Agents: Many pyridine-containing compounds have demonstrated potent antiviral and antimicrobial activities. This intermediate can be used to generate libraries of novel compounds for screening against various pathogens. A search of patent databases indicates that substituted pyridines are frequently claimed in patents for new pharmaceutical compositions.[4]

Conclusion

References

- 1. The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles | MDPI [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C9H11NO3 | CID 16218074 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS Patents | CAS [cas.org]

Navigating the Therapeutic Landscape of C9H11NO3 Isomers: A Technical Guide for Researchers

Abstract

The molecular formula C9H11NO3 represents a fascinating collection of isomeric compounds, each possessing unique structural arrangements that confer distinct pharmacological activities. This guide provides an in-depth technical exploration of key C9H11NO3 isomers, focusing on the sympathomimetic amines phenylephrine and metaraminol, and the cognitive enhancer N-acetyl-L-tyrosine. We will delve into their synthesis, mechanisms of action, and applications in drug development and research, offering field-proven insights and detailed experimental protocols. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, fostering a deeper understanding of the structure-activity relationships that govern the therapeutic potential of this molecular scaffold.

Introduction: The Significance of Isomerism in C9H11NO3

Isomers are compounds that share the same molecular formula but differ in the arrangement of their atoms.[1] This seemingly subtle difference can lead to profound variations in their physical, chemical, and biological properties.[1][2] In the realm of pharmacology, isomerism is a critical concept, as different isomers of a drug can exhibit vastly different therapeutic effects, potencies, and toxicities.[3][4] The molecular formula C9H11NO3 (molar mass: 181.18 g/mol ) encompasses several notable isomers, including adrenalone, styramate, and the amino acid tyrosine.[5][6] This guide will focus on three therapeutically significant compounds structurally related to this formula: phenylephrine, metaraminol, and N-acetyl-L-tyrosine. Understanding the nuances of their stereochemistry and functional group positioning is paramount to harnessing their full therapeutic potential.

Phenylephrine: A Selective α1-Adrenergic Agonist

Phenylephrine is a synthetic sympathomimetic amine that acts as a potent and selective α1-adrenergic receptor agonist.[7][8] Its primary clinical applications revolve around its vasoconstrictive properties, making it a widely used nasal decongestant and a pressor agent to treat hypotension.[9][10][11]

Synthesis of Phenylephrine

The synthesis of phenylephrine typically involves a multi-step process. One common method is outlined below:

Experimental Protocol: Synthesis of Phenylephrine [7][12]

-

Step 1: Reaction of 3-(benzyloxy)benzaldehyde with ethylbromoacetate. 3-(benzyloxy)benzaldehyde is reacted with ethyl bromoacetate in the presence of a suitable base to yield ethyl 3-(3-(benzyloxy)phenyl)-3-hydroxypropanoate.

-

Step 2: Nitration. The resulting ester undergoes nitration to introduce a nitro group onto the aromatic ring, forming an intermediate compound.

-

Step 3: Formation of Oxazolidone. The nitrated intermediate is then treated to form an oxazolidone derivative.

-

Step 4: N-methylation. The oxazolidone is reacted with sodium hydride and methyl iodide to introduce a methyl group onto the nitrogen atom, yielding 5-(3-(benzyloxy)phenyl)-3-methyloxazolidin-2-one.

-

Step 5: Reduction. The final step involves the reduction of the oxazolidinone to yield phenylephrine.

Note: This is a generalized protocol. Specific reaction conditions, such as solvents, temperatures, and catalysts, may vary and should be optimized based on laboratory settings and desired yield.

Mechanism of Action: α1-Adrenergic Receptor Activation

Phenylephrine exerts its pharmacological effects by selectively binding to and activating α1-adrenergic receptors located on the smooth muscle of blood vessels.[9][10] This activation initiates a G protein-coupled receptor signaling cascade.[9]

Caption: Signaling pathway of Phenylephrine's mechanism of action.

Upon binding, the activated Gq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic/sarcoplasmic reticulum, leading to smooth muscle contraction and subsequent vasoconstriction.[9]

Clinical and Research Applications

The vasoconstrictive effects of phenylephrine are harnessed for various therapeutic purposes.

| Application | Description |

| Nasal Decongestant | Reduces swelling of nasal blood vessels to alleviate congestion from colds and allergies.[9][10] |

| Hypotension Treatment | Increases blood pressure in hypotensive states, such as during surgery or in septic shock.[9] |

| Mydriatic Agent | Dilates the pupils for ophthalmic examinations.[9][10] |

| Cardiology | Used in cardiac stress testing to increase heart rate and blood pressure.[9] |

Metaraminol: A Sympathomimetic with Dual Action

Metaraminol is another sympathomimetic amine used to treat hypotension, particularly in the context of anesthesia.[13] It exhibits a dual mechanism of action, acting as both a direct α1-adrenergic agonist and an indirect-acting agent that stimulates the release of norepinephrine.[13][14]

Synthesis of Metaraminol

The synthesis of metaraminol can be achieved through the following pathway:[15]

Experimental Protocol: Synthesis of Metaraminol [15]

-

Step 1: Benzylation. 1-(3-hydroxyphenyl)propan-1-one is reacted with chlorobenzene to protect the hydroxyl group, forming 1-(3-(benzyloxy)phenyl)propan-1-one.

-

Step 2: Oximation. The product from step 1 is reacted with benzyl nitrite (BnONO) to yield (E)-1-(3-(benzyloxy)phenyl)-2-(hydroxyimino)propan-1-one.

-

Step 3: Reduction. The oxime is reduced to an amino alcohol, 2-amino-1-(3-(benzyloxy)phenyl)propan-1-ol.

-

Step 4: Deprotection. The benzyl protecting group is removed via reduction to yield metaraminol.

Mechanism of Action: Direct and Indirect Sympathomimetic Effects

Metaraminol's primary effect is peripheral vasoconstriction mediated by the activation of α1-adrenergic receptors.[15] It also acts indirectly by displacing norepinephrine from presynaptic nerve terminals, thereby increasing the concentration of this potent vasoconstrictor in the synaptic cleft.[13]

Caption: Dual mechanism of action of Metaraminol.

Therapeutic Uses

Metaraminol is primarily used for the prevention and treatment of acute hypotension, especially in the context of spinal anesthesia.[15] It can also be used as an adjunctive treatment for hypotension caused by hemorrhage.[15]

N-Acetyl-L-Tyrosine (NALT): A Precursor to Key Neurotransmitters

N-Acetyl-L-Tyrosine (NALT) is a more water-soluble derivative of the amino acid L-tyrosine.[16][17] It is widely used in dietary supplements for its potential to enhance cognitive function, particularly under stressful conditions.[18][19]

Biochemical Role and Mechanism of Action

NALT serves as a precursor to L-tyrosine, which is essential for the synthesis of several key catecholamine neurotransmitters, including dopamine, norepinephrine, and epinephrine.[16][20]

Caption: Biosynthetic pathway from NALT to catecholamines.

By increasing the systemic levels of L-tyrosine, NALT supplementation is thought to support the sustained production of these neurotransmitters, which play crucial roles in mood regulation, focus, and the body's stress response.[16][20]

Applications in Research and Cognitive Enhancement

NALT is a popular ingredient in nootropic supplements and is researched for its potential to mitigate cognitive decline during periods of acute stress, such as sleep deprivation or extreme environmental conditions.[19][20] It is also explored for its potential benefits in conditions associated with catecholamine dysregulation, such as ADHD and depression, although more research is needed in these areas.[16][19]

| Application Area | Potential Benefits |

| Cognitive Enhancement | May improve alertness, attention, and focus.[18] |

| Stress Management | May help maintain cognitive function during stressful situations.[19][20] |

| Mood Regulation | May support a positive mood by providing precursors to key neurotransmitters.[18] |

Recommended Dosage: The typical oral dosage of NALT ranges from 300 mg to 500 mg per day.[16] However, it is crucial to consult with a healthcare provider before starting any new supplement regimen.[16]

Analytical Techniques for C9H11NO3 Isomers

The accurate identification and quantification of C9H11NO3 isomers are essential for quality control in pharmaceutical manufacturing and for pharmacokinetic studies.

Experimental Protocol: High-Performance Liquid Chromatography (HPLC) for Tyrosine Derivatives [21]

-

Instrumentation: An HPLC system equipped with a UV detector is commonly used.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for separating these polar compounds.

-

Mobile Phase: A gradient elution is typically employed, using a mixture of an aqueous phase with a weak acid (e.g., 0.1% formic acid in water) and an organic phase (e.g., 0.1% formic acid in acetonitrile).

-

Detection: The UV detector is set to a wavelength appropriate for the chromophore of the specific isomer being analyzed.

-

Quantification: A calibration curve is generated using certified reference standards to quantify the analyte in the sample.

For more complex matrices or lower detection limits, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and selectivity.[21]

Conclusion and Future Directions

The isomers of C9H11NO3, particularly phenylephrine, metaraminol, and N-acetyl-L-tyrosine, represent a compelling example of how subtle changes in molecular structure can lead to a diverse array of pharmacological activities. From the potent vasoconstriction of sympathomimetic amines to the neurochemical support provided by an amino acid derivative, these compounds have carved out significant niches in medicine and cognitive science.

Future research should continue to explore the structure-activity relationships within this chemical class. The development of new analogs with improved selectivity and pharmacokinetic profiles could lead to safer and more effective therapeutic agents. Furthermore, rigorous clinical trials are needed to fully elucidate the cognitive benefits of NALT and its potential applications in various neurological and psychiatric conditions. A deeper understanding of the synthesis, mechanisms, and applications of these C9H11NO3 isomers will undoubtedly pave the way for new innovations in drug discovery and personalized medicine.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. biopharmaservices.com [biopharmaservices.com]

- 3. A review of drug isomerism and its significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. longdom.org [longdom.org]

- 5. C9H11NO3 - Wikipedia [en.wikipedia.org]

- 6. Tyrosine [webbook.nist.gov]

- 7. PHENYLEPHRINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 8. CV Pharmacology | Alpha-Adrenoceptor Agonists (α-agonists) [cvpharmacology.com]

- 9. remixeducation.in [remixeducation.in]

- 10. What is the mechanism of Phenylephrine Hydrochloride? [synapse.patsnap.com]

- 11. phenylephrine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 12. youtube.com [youtube.com]

- 13. Metaraminol - Wikipedia [en.wikipedia.org]

- 14. Metaraminol | C9H13NO2 | CID 5906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. METARAMINOL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 16. What is N-acetyl-L-tyrosine used for? [synapse.patsnap.com]

- 17. codeage.com [codeage.com]

- 18. boxnutra.com [boxnutra.com]

- 19. brcrecovery.com [brcrecovery.com]

- 20. ingredients-lonier.com [ingredients-lonier.com]

- 21. benchchem.com [benchchem.com]

A Technical Guide to 1-(2,6-dimethoxypyridin-3-yl)ethanone: Synthesis, Characterization, and Potential as a Privileged Scaffold in Medicinal Chemistry

Abstract

Substituted pyridinyl ethanone cores represent a class of chemical structures with significant utility in modern drug discovery and development. Their inherent electronic properties and capacity for diverse functionalization make them valuable building blocks for targeting a range of biological entities. This technical guide provides a comprehensive overview of the heterocyclic ketone, 1-(2,6-dimethoxypyridin-3-yl)ethanone. While this specific molecule is not extensively documented in public literature, this paper leverages established principles of organic synthesis and medicinal chemistry to propose robust synthetic routes, outline rigorous characterization methodologies, and explore its potential as a precursor for novel therapeutic agents. The guide is intended for researchers and drug development professionals, offering field-proven insights into the strategic considerations for synthesizing and utilizing this promising chemical scaffold.

Introduction: The Pyridinyl Ethanone Scaffold in Drug Discovery

The pyridine ring is a ubiquitous feature in both natural products and synthetic pharmaceuticals, prized for its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to serve as a bioisosteric replacement for a phenyl ring. The introduction of an ethanone (acetyl) group provides a key handle for synthetic elaboration and a potential interaction point with biological targets. When combined with electron-donating methoxy groups, as in the case of 1-(2,6-dimethoxypyridin-3-yl)ethanone, the electronic and steric profile of the scaffold is precisely modulated, opening avenues for targeted drug design.

Structural Confirmation and Nomenclature

The International Union of Pure and Applied Chemistry (IUPAC) name for the topic compound is 1-(2,6-dimethoxypyridin-3-yl)ethanone . This nomenclature unambiguously defines the structure: an ethanone moiety attached at the C3 position of a pyridine ring, which is substituted with two methoxy groups at the C2 and C6 positions.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NO₃ | Calculated |

| Molecular Weight | 181.19 g/mol | Calculated |

| Canonical SMILES | CC(=O)C1=C(N=C(C=C1)OC)OC | Calculated |

| InChI Key | (Predicted) | Calculated |

Rationale for Investigation: A Scaffold for Kinase and CNS Targets

The strategic placement of substituents on the 1-(2,6-dimethoxypyridin-3-yl)ethanone core makes it a compelling candidate for medicinal chemistry campaigns. The dual methoxy groups flanking the nitrogen atom significantly influence the electron density of the ring, potentially enhancing binding affinity or modulating pharmacokinetic properties. Furthermore, related pyridine and pyrimidine structures are known to be core components of potent and selective Janus kinase (JAK) inhibitors, which are critical in treating inflammatory diseases and cancers.[1] The acetyl group at the 3-position serves as a versatile synthetic handle for constructing more complex molecules, such as quinazolinones or other heterocyclic systems known for their broad biological activities.[2]

Proposed Synthetic Strategies and Methodologies

The synthesis of 1-(2,6-dimethoxypyridin-3-yl)ethanone is not explicitly detailed in readily available literature. However, based on established transformations of pyridine derivatives, two primary retrosynthetic strategies are proposed.

Retrosynthetic Analysis

A logical disconnection approach points to two viable synthetic pathways: either the acylation of a pre-formed 2,6-dimethoxypyridine ring or the construction of the substituted pyridine ring from acyclic precursors.

Caption: Retrosynthetic analysis of the target molecule.

Strategy A: Directed Ortho-Metalation and Acylation of 2,6-Dimethoxypyridine

This is arguably the most direct approach. The methoxy groups at the 2 and 6 positions are ortho-directing activators. However, standard Friedel-Crafts acylation can be challenging with pyridine rings due to the deactivating effect of the nitrogen. A more reliable method involves directed ortho-metalation, where a strong base like n-butyllithium (n-BuLi) selectively deprotonates the C3 position, followed by quenching with an acetylating agent.

-

Preparation: To a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, add anhydrous 2,6-dimethoxypyridine (1.0 eq) and dry tetrahydrofuran (THF, ~0.1 M).

-

Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise over 15 minutes. The causality here is critical: the low temperature prevents side reactions and ensures kinetic control of deprotonation at the C3 position, which is sterically accessible and activated by the adjacent methoxy group.

-

Stirring: Stir the resulting solution at -78 °C for 1 hour to ensure complete formation of the lithiated intermediate.

-

Acylation: Add N,N-dimethylacetamide (DMA) or acetyl chloride (1.2 eq) dropwise to the solution. Quenching the lithiated species with an efficient acetyl source is key to achieving a high yield.

-

Quenching and Workup: After stirring for an additional 2 hours at -78 °C, slowly warm the reaction to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). The organic layers are combined. This step isolates the product from the aqueous phase.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure 1-(2,6-dimethoxypyridin-3-yl)ethanone.

Synthesis and Purification Workflow

The overall process from starting materials to the final, characterized compound follows a logical and self-validating workflow. Each step includes a quality control check to ensure the integrity of the process.

Caption: Experimental workflow for synthesis and purification.

Methodologies for Structural Elucidation

Confirming the identity and purity of the synthesized 1-(2,6-dimethoxypyridin-3-yl)ethanone is paramount. A combination of spectroscopic techniques provides an unambiguous structural assignment.

| Technique | Expected Key Signals / Data | Rationale and Interpretation |

| ¹H NMR | ~2.5 ppm (s, 3H), ~3.9-4.1 ppm (s, 6H), ~6.3 ppm (d, 1H), ~7.9 ppm (d, 1H) | The singlet at ~2.5 ppm corresponds to the acetyl methyl protons. The singlet at ~3.9-4.1 ppm represents the two equivalent methoxy groups. Two doublets in the aromatic region are expected for the coupled protons at C4 and C5 of the pyridine ring. |

| ¹³C NMR | ~28 ppm (CH₃), ~54 ppm (2 x OCH₃), ~105-165 ppm (5 x Ar-C), ~198 ppm (C=O) | The spectrum should show 8 distinct carbon signals. The carbonyl carbon (C=O) will be significantly downfield (~198 ppm). The two methoxy carbons will be equivalent. Five signals are expected for the pyridine ring carbons. |

| IR Spectroscopy | ~1680-1700 cm⁻¹ (strong), ~1580 cm⁻¹ (medium), ~1250 cm⁻¹ (strong) | A strong, sharp absorption in the 1680-1700 cm⁻¹ range is characteristic of the aryl ketone C=O stretch. The C=N/C=C stretching vibrations of the pyridine ring will appear around 1580 cm⁻¹. A strong C-O stretch for the methoxy groups is expected around 1250 cm⁻¹. |

| Mass Spec (ESI+) | m/z = 182.07 [M+H]⁺ | Electrospray ionization in positive mode should show the protonated molecular ion, confirming the molecular weight of the compound. |

Potential Applications in Medicinal Chemistry

The structure of 1-(2,6-dimethoxypyridin-3-yl)ethanone makes it an ideal starting point for developing inhibitors of key signaling pathways implicated in disease.

Precursor for Kinase Inhibitors

Many Type I kinase inhibitors target the ATP-binding pocket of the enzyme. The pyridine core can serve as a "hinge-binding" motif, forming critical hydrogen bonds with the kinase. The acetyl group can be readily transformed—for example, via condensation reactions—to build out larger, more complex side chains that can occupy other regions of the binding site to enhance potency and selectivity.[1]

Caption: Potential inhibition of the JAK-STAT signaling pathway.

Conclusion and Future Directions

1-(2,6-dimethoxypyridin-3-yl)ethanone is a chemical scaffold of high strategic value for modern drug discovery. This guide has provided a robust framework for its synthesis and characterization based on established chemical principles. The proposed synthetic route via directed ortho-metalation is efficient and offers high regiochemical control. The outlined analytical methods provide a clear protocol for structural validation.

Future work should focus on the practical execution of the proposed synthesis, followed by the exploration of its synthetic utility. The transformation of the acetyl group into more complex heterocyclic systems, such as pyrazoles or quinazolinones, could generate novel compound libraries for screening against panels of kinases and other enzymes. The insights provided herein serve as a foundational blueprint for researchers to unlock the therapeutic potential of this promising molecule.

References

An In-depth Technical Guide to the Physicochemical Properties and Analytical Characterization of 2,6-Diacetylpyridine

Introduction: Unveiling 2,6-Diacetylpyridine, a Key Building Block in Modern Chemistry

In the landscape of synthetic chemistry, certain molecules stand out for their versatility and foundational role in the creation of complex structures. 2,6-Diacetylpyridine is one such molecule. This symmetrical diketone, built upon a pyridine scaffold, is a cornerstone in the field of coordination chemistry and organic synthesis.[1] Its importance stems from the strategic placement of two reactive acetyl groups flanking the nitrogen atom of the pyridine ring. This arrangement provides an ideal platform for the synthesis of a wide array of multidentate ligands, particularly through Schiff base condensation reactions.[1] These ligands are instrumental in the development of catalysts for polymerization, advanced materials with unique photophysical properties, and novel therapeutic agents.

This guide provides a comprehensive overview of the essential physical and chemical properties of 2,6-diacetylpyridine, alongside detailed protocols for its characterization and analysis. The information presented herein is curated for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical insights into the handling and application of this pivotal compound.

Part 1: Core Physicochemical Properties

A thorough understanding of a compound's physical properties is paramount for its effective use in research and development. These properties dictate the conditions required for storage, handling, and reaction setup. The key physicochemical data for 2,6-diacetylpyridine are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₉NO₂ | [1][2] |

| Molecular Weight | 163.17 g/mol | [1][2] |

| Appearance | White to off-white or beige crystalline solid/powder | [3][4][5] |

| Melting Point | 79-82 °C | [2][3][4][6] |

| Boiling Point | 126 °C at 6 mmHg | [2][4][6][7] |

| Solubility | Soluble in water, chloroform, and DMSO.[2][3][4] Sparingly soluble in water, but soluble in organic solvents like ethanol and acetone.[8] | [1][2][3][4][8] |

| pKa (Predicted) | 0.88 ± 0.10 | [4] |

| Density | ~1.119 - 1.202 g/cm³ (estimate) | [1][2][4] |

Note: Experimental values can vary slightly between sources due to different measurement conditions and purity levels.

Part 2: Spectroscopic and Analytical Characterization

The unambiguous identification and purity assessment of 2,6-diacetylpyridine are critical for its application. This section details the key spectroscopic signatures and provides a robust analytical method for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 2,6-diacetylpyridine, both ¹H and ¹³C NMR provide a clear and diagnostic fingerprint.

-

¹H NMR (Proton NMR): The proton NMR spectrum of 2,6-diacetylpyridine is characterized by its simplicity, a direct consequence of the molecule's symmetry. In a typical deuterated chloroform (CDCl₃) solvent, the spectrum exhibits three distinct signals:

-

A singlet for the six equivalent protons of the two methyl groups (CH₃).

-

A doublet representing the two equivalent protons on the pyridine ring (meta to the nitrogen).

-

A triplet for the single proton on the pyridine ring (para to the nitrogen). A published spectrum shows peaks at approximately δ 8.20 (d, 2H), 8.04 (t, 1H), and 2.81 (s, 6H).[9]

-

-

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum further confirms the molecular structure with distinct signals for the carbonyl carbons, the different carbons of the pyridine ring, and the methyl carbons.[10]

Infrared (IR) Spectroscopy

Infrared spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule. The IR spectrum of 2,6-diacetylpyridine is dominated by a strong absorption band characteristic of the carbonyl (C=O) stretching vibration of the ketone groups.[5][11] Additional bands corresponding to the C-N stretching of the pyridine ring and C-H vibrations of the aromatic ring and methyl groups are also present.[5][11]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering insights into its structure. In the electron ionization (EI) mass spectrum of 2,6-diacetylpyridine, the molecular ion peak [M]⁺ is observed at m/z 163, corresponding to its molecular weight.[5][12] Common fragmentation patterns involve the loss of acetyl or methyl groups.

High-Performance Liquid Chromatography (HPLC) - A Protocol for Purity Assessment

HPLC is a cornerstone analytical technique for determining the purity of chemical compounds. A robust reverse-phase HPLC method is essential for the quality control of 2,6-diacetylpyridine.

Expertise in Action: Why Reverse-Phase HPLC? 2,6-Diacetylpyridine is a moderately polar molecule, making it an ideal candidate for reverse-phase chromatography. This technique utilizes a nonpolar stationary phase (like C18) and a polar mobile phase. The separation is driven by the hydrophobic interactions between the analyte and the stationary phase, allowing for excellent resolution and reproducibility.

A Self-Validating HPLC Protocol:

-

Instrumentation and Consumables:

-

Chromatographic Conditions:

-

Mobile Phase: A gradient of acetonitrile and water (with a small amount of acid, e.g., 0.1% formic acid, for improved peak shape). The use of formic acid makes the method compatible with mass spectrometry detection.[13][14]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection Wavelength: 254 nm.[15]

-

Injection Volume: 10 µL.

-

-

Procedure:

-

System Suitability: Before sample analysis, perform a system suitability test by injecting a standard solution of 2,6-diacetylpyridine multiple times. The retention time and peak area should have a relative standard deviation (RSD) of less than 2%. This step is crucial as it validates that the chromatographic system is performing adequately.

-

Standard Preparation: Prepare a stock solution of 2,6-diacetylpyridine in the mobile phase. Create a series of calibration standards by serial dilution.

-

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration.

-

Analysis: Inject the standards to create a calibration curve, followed by the sample injections.

-

Quantification: Determine the purity of the sample by comparing its peak area to the calibration curve.

-

Below is a Graphviz diagram illustrating the HPLC workflow for a self-validating system.

Caption: Workflow for a self-validating HPLC purity analysis.

Part 3: Chemical Properties and Reactivity

The chemical reactivity of 2,6-diacetylpyridine is predominantly centered around its two acetyl groups and the pyridine nitrogen.

-

Reactivity of the Acetyl Groups: The carbonyls of the acetyl groups are electrophilic and can undergo nucleophilic attack. They are also susceptible to reactions at the alpha-carbon via enolate formation. A key and highly useful reaction is the Schiff base condensation . In this reaction, the acetyl groups react with primary amines to form imines. This is the foundational reaction for the synthesis of a vast family of diiminopyridine (DIP) ligands.[1] These ligands are celebrated for their ability to stabilize a wide range of metal oxidation states.[1]

-

Coordination Chemistry: The nitrogen atom of the pyridine ring possesses a lone pair of electrons, making it a Lewis base. This, in conjunction with the imine nitrogens formed from Schiff base condensation, allows 2,6-diacetylpyridine derivatives to act as tridentate ligands, strongly coordinating with metal ions.[1] This property is central to its use in catalysis and materials science.

The following Graphviz diagram illustrates the fundamental Schiff base condensation reaction of 2,6-diacetylpyridine.

Caption: Schiff base condensation of 2,6-diacetylpyridine.

Part 4: Synthesis of 2,6-Diacetylpyridine

A reliable synthetic route is crucial for accessing high-purity 2,6-diacetylpyridine for research and development. A common and effective method involves the Claisen condensation of a pyridine-2,6-dicarboxylate ester with ethyl acetate, followed by hydrolysis and decarboxylation.[1][9]

A Validated Synthetic Protocol:

-

Reaction Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, combine diethyl 2,6-pyridinedicarboxylate and ethyl acetate in an appropriate organic solvent such as toluene.[9][16]

-

Base Addition: Slowly add a strong base, such as sodium ethoxide or metallic potassium, to the reaction mixture.[9] The choice of a strong base is critical to deprotonate the ethyl acetate, initiating the Claisen condensation.

-

Reaction: Stir the mixture at room temperature or under reflux for a specified period (e.g., 1-48 hours) to allow the condensation to proceed.[9]

-

Hydrolysis and Decarboxylation: After the initial reaction, carefully add an aqueous acid (e.g., hydrochloric acid) and heat the mixture.[9] This step hydrolyzes the intermediate β-keto ester and promotes decarboxylation to yield the desired diketone.

-

Workup and Purification: After cooling, the product is extracted into an organic solvent. The combined organic layers are dried and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization to afford pure 2,6-diacetylpyridine.[3][9][17]

Conclusion

2,6-Diacetylpyridine is a molecule of significant synthetic utility, primarily serving as a versatile precursor to a wide range of ligands for coordination chemistry. Its symmetrical structure and reactive acetyl groups make it an invaluable tool for chemists in diverse fields. A thorough understanding of its physical properties, coupled with robust analytical and synthetic protocols as outlined in this guide, is essential for harnessing its full potential in the development of new catalysts, materials, and pharmaceuticals.

References

- 1. 2,6-Diacetylpyridine - Wikipedia [en.wikipedia.org]

- 2. 2,6-Diacetylpyridine Exporters Suppliers & Manufacturers [sgtlifesciences.com]

- 3. 2,6-Diacetylpyridine | 1129-30-2 [chemicalbook.com]

- 4. 2,6-Diacetylpyridine CAS#: 1129-30-2 [m.chemicalbook.com]

- 5. 2,6-Diacetylpyridine | C9H9NO2 | CID 70790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,6-Diacetylpyridine 1129-30-2 [mingyuanchemical.com]

- 7. 2,6-Diacetylpyridine(1129-30-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 8. Page loading... [wap.guidechem.com]

- 9. CN101157653A - Method for preparing 2,6-diacetyl pyridine - Google Patents [patents.google.com]

- 10. ibn.idsi.md [ibn.idsi.md]

- 11. 2,6-Diacetylpyridine(1129-30-2) IR2 spectrum [chemicalbook.com]

- 12. 2,6-Diacetylpyridine(1129-30-2) MS spectrum [chemicalbook.com]

- 13. Separation of Pyridine-2,6-diacetyl on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 14. Pyridine-2,6-diacetyl | SIELC Technologies [sielc.com]

- 15. helixchrom.com [helixchrom.com]

- 16. CN103044321A - Synthesis process of 2,6-diacetyl pyridine - Google Patents [patents.google.com]

- 17. 2,6-Diacetylpyridine synthesis - chemicalbook [chemicalbook.com]

The Pyridine Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The pyridine ring, a nitrogen-containing six-membered aromatic heterocycle, stands as a quintessential "privileged scaffold" in medicinal chemistry. Its unique electronic properties, hydrogen bonding capability, and tunable physicochemical characteristics have cemented its role as a foundational building block in drug discovery. This guide provides a comprehensive analysis of the pyridine moiety's multifaceted role, from its fundamental properties that govern molecular interactions to its prevalence in a vast array of FDA-approved therapeutics. We will explore the causal relationships behind its success, detailing its function as a pharmacophore and bioisostere, its impact on ADME properties, and its critical contributions to key therapeutic areas, particularly oncology and central nervous system disorders. Accompanied by detailed synthetic protocols, structure-activity relationship insights, and visual diagrams, this guide serves as a technical resource for professionals engaged in the design and development of next-generation pharmaceuticals.

Introduction: The Enduring Significance of the Pyridine Ring

The journey of pyridine from a foul-smelling isolate of coal tar to a cornerstone of life-saving medicines is a testament to its remarkable chemical versatility.[1][2][3] First isolated in 1846, its structure was elucidated over two decades later, revealing a benzene ring with one carbon atom replaced by nitrogen.[1][2] This seemingly simple substitution has profound implications for the molecule's properties, creating a scaffold that medicinal chemists have exploited for over a century. Today, the pyridine nucleus is a component in over 7,000 molecules of medicinal importance and is the most frequent azaheterocycle found in drugs approved by the US FDA over the last decade.[1][2][4]

Fundamental Physicochemical Properties

The utility of pyridine in drug design is rooted in its distinct physicochemical characteristics, which differ significantly from its carbocyclic analog, benzene.

-

Aromaticity, Polarity, and Dipole Moment: Like benzene, pyridine is a planar, aromatic molecule with a conjugated system of six π electrons, following Hückel's rule.[3] However, the greater electronegativity of the nitrogen atom creates an uneven distribution of electron density, inducing a significant dipole moment and making the ring electron-deficient. This polarity is in stark contrast to the nonpolar nature of benzene.[3][4] The lower resonance energy of pyridine (117 kJ/mol) compared to benzene (150 kJ/mol) also indicates it is a more reactive system.[3]

-

Basicity and Hydrogen Bonding Capability: The lone pair of electrons on the sp²-hybridized nitrogen atom is not part of the aromatic system and is available to accept a proton, rendering pyridine a weak base (pKa of the conjugate acid is ~5.2).[3] Crucially, this nitrogen atom acts as a potent hydrogen bond acceptor, a fundamental interaction for high-affinity binding to biological targets like enzymes and receptors.[4][5][6]

-

Solubility and Pharmacokinetic Implications: The polarity and hydrogen bonding capacity of the pyridine ring often enhance the aqueous solubility of a drug molecule, a critical factor for bioavailability.[6][7][8] By incorporating or substituting with a pyridine moiety, medicinal chemists can improve a compound's solubility profile, which is essential for effective formulation and absorption.[7][8]

The Pyridine Scaffold in Approved Pharmaceuticals: A Quantitative Analysis

The theoretical advantages of the pyridine scaffold are borne out by its remarkable prevalence in marketed drugs. It is the second most common heterocycle in all FDA-approved drugs and the most common among azaheterocycles in drugs approved from 2014-2023.[4][9]

Prevalence in FDA-Approved Drugs

An analysis of small molecules approved by the US FDA between 2014 and 2023 revealed that 54 drugs contained a pyridine ring.[4][10][11] This highlights the sustained interest and success of this scaffold in contemporary drug discovery programs. The pyridine ring is more frequently incorporated than other common azaheterocycles like piperidine, pyrimidine, and pyrazole.[4]

Dominance in Key Therapeutic Areas

Pyridine-containing drugs exhibit a wide range of biological activities, but they are particularly concentrated in specific and challenging therapeutic areas.[12][13] The table below summarizes the distribution of pyridine-bearing drugs approved between 2014 and 2023 by therapeutic category.[10][11]

| Therapeutic Area | Number of Approved Drugs (2014-2023) | Percentage of Total | Key Examples |

| Anticancer | 18 | 33% | Abiraterone, Crizotinib, Selpercatinib |

| Central Nervous System (CNS) | 11 | 20% | Tacrine, Roflumilast, Pyridostigmine |

| Rare Conditions | 6 | 11% | Omidenepag |

| Hematopoietic System | 5 | 9% | Luspatercept |

| Antimicrobials & Antivirals | Multiple | N/A | Isoniazid, Delavirdine, Ciclopirox |

Data synthesized from analyses of FDA-approved drugs.[4][10][11]

The Rationale for Pyridine's "Privileged" Status in Drug Design

The term "privileged scaffold" refers to molecular frameworks that can provide ligands for diverse biological targets. Pyridine's status is built on its ability to simultaneously optimize drug-target interactions and pharmacokinetic properties.

Pyridine as a Bioisostere

Bioisosteric replacement is a key strategy in drug design where a part of a molecule is replaced by another with similar physical or chemical properties. Pyridine is an excellent bioisostere for a benzene ring.[1][]

-

Benzene Ring Replacement: Swapping a benzene ring for a pyridine ring can have dramatic effects. The introduction of the nitrogen atom provides a hydrogen bond acceptor, can alter the molecule's conformation, and can modulate its electronic character, often leading to improved potency and selectivity.[4] For example, in the development of Cdc7 kinase inhibitors, replacing a phenyl ring with pyridine resulted in a more than 500-fold improvement in biological potency.[4]

Enhancing Drug-Target Interactions

The pyridine nitrogen is central to its ability to form strong and specific interactions within a target's binding pocket.

-

The Role of the Nitrogen Atom as a Hydrogen Bond Acceptor: The primary mechanism by which pyridine enhances binding affinity is through hydrogen bonding. The nitrogen's lone pair readily accepts a hydrogen bond from donor residues (e.g., backbone N-H groups) in a protein, anchoring the molecule in the active site.[4][5] This is a particularly critical interaction for kinase inhibitors.

Caption: Pyridine nitrogen as a hydrogen bond acceptor.

Optimizing Pharmacokinetic (ADME) Profiles

A potent molecule is useless if it cannot reach its target. The pyridine scaffold often imparts favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

-

Improving Aqueous Solubility and Permeability: The polar nature of the pyridine ring generally improves a drug's water solubility, which can enhance absorption.[1][2][8] This property is often pH-dependent and can be finely tuned.[]

-

Modulating Metabolic Stability: Strategic placement of the pyridine nitrogen can block sites of metabolic attack (e.g., oxidation by cytochrome P450 enzymes), thereby increasing the drug's half-life.[2][4] In the development of nicotinamide phosphoribosyltransferase (NAMPT) inhibitors, replacing a phenyl ring with pyridine improved metabolic stability.[4]

-

Impact on Protein Binding: The introduction of a pyridine ring can also resolve issues with excessive plasma protein binding, increasing the fraction of free drug available to act on its target.[4]

Structure-Activity Relationship (SAR) of Pyridine Derivatives

The biological activity of a pyridine-containing compound is highly dependent on the number, type, and position of its substituents.[15]

-

Influence of Substituent Position: The electron-deficient nature of the pyridine ring means that the 2-, 4-, and 6-positions are susceptible to nucleophilic attack, while the 3- and 5-positions are more prone to electrophilic substitution. The placement of substituents at these positions dictates their interaction with the target and their effect on the ring's overall properties.

-

Effect of Functional Groups: Studies on antiproliferative pyridine derivatives have shown that the presence of -OMe, -OH, -C=O, and -NH2 groups can enhance activity.[9][12][16] Conversely, bulky groups or halogen atoms can sometimes decrease activity, likely due to steric hindrance or unfavorable electronic effects.[9][12]

Key Therapeutic Applications

Oncology: The Rise of Pyridine-Based Kinase Inhibitors

The anticancer category represents the largest share of recently approved pyridine-containing drugs.[10][11] They are particularly prominent as kinase inhibitors, which target enzymes that are often dysregulated in cancer.[17][18][19]

-

Mechanism: Hinge-Binding Interactions in the ATP Pocket: Pyrazolopyridines, a fused version of the scaffold, are considered purine bioisosteres and are highly effective at occupying the ATP binding pocket of kinases.[19] The pyridine nitrogen typically forms a critical hydrogen bond with the "hinge region" of the kinase, a conserved sequence of amino acids that anchors ATP. This interaction is a hallmark of many successful kinase inhibitors.[19]

Caption: Pyridine inhibitor binding in a kinase active site.

-

Case Study: Selpercatinib: Approved for treating certain lung and thyroid cancers, Selpercatinib features a pyrazolo[1,5-a]pyridine core that acts as the hinge-binding moiety for the RET kinase.[17][19]

Central Nervous System (CNS) Disorders

Pyridine derivatives are the second-largest class of drugs in the CNS category.[10][11] Their physicochemical properties, including modulated lipophilicity and the ability to interact with various receptors, make them well-suited for targeting the brain.[20] They are found in drugs for Alzheimer's disease (Tacrine), myasthenia gravis (Pyridostigmine), and various psychiatric conditions.[2][21] The pyridine nitrogen can serve as a key interaction point with CNS receptors like GABA-A, NMDA, and nicotinic acetylcholine receptors.[20]

Antimicrobial and Antiviral Agents

The pyridine scaffold is present in numerous antimicrobial and antiviral drugs.[6] These compounds can act via various mechanisms, including inhibiting essential enzymes or disrupting cell membrane integrity.

-

Case Study: Isoniazid: A cornerstone of tuberculosis treatment for decades, isoniazid is a simple pyridine derivative that inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[2]

Synthetic Strategies for Pyridine Scaffolds in Drug Development

The widespread use of pyridines is enabled by robust and versatile synthetic methodologies that allow for the creation of diverse libraries of compounds.

Classical Methodologies: Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a classic, high-yield method for producing substituted pyridines and their dihydro-precursors.[7] It is a multi-component reaction that remains widely used for large-scale production.[7]

Caption: Workflow for the Hantzsch Pyridine Synthesis.

Experimental Protocol: Hantzsch Dihydropyridine Synthesis

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine the aldehyde (1.0 eq), β-ketoester (2.0 eq), and ammonium acetate (1.2 eq) in a suitable solvent (e.g., ethanol or acetic acid).

-

Reaction Execution: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect it by filtration. If not, pour the reaction mixture into ice-water to induce precipitation.

-

Purification: Wash the crude solid with cold water and a minimal amount of cold ethanol. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the dihydropyridine product.

-

Oxidation (Optional): To obtain the aromatic pyridine, dissolve the dihydropyridine in a solvent like acetic acid and treat it with an oxidizing agent (e.g., nitric acid, ceric ammonium nitrate) at an appropriate temperature until oxidation is complete (monitored by TLC).

-

Final Isolation: Neutralize the reaction mixture and extract the pyridine product with an organic solvent. Dry the organic layer, concentrate it under reduced pressure, and purify the residue by column chromatography to obtain the final substituted pyridine.

Modern Synthetic Approaches

Modern organic chemistry has provided numerous other routes, including cycloaddition reactions and transition-metal-catalyzed cross-coupling reactions, which allow for more complex and precise substitution patterns.[22] Single-step procedures using amide activation with reagents like trifluoromethanesulfonic anhydride offer rapid and convergent access to highly substituted pyridines.[22]

Metabolism and Toxicological Profile

Understanding the metabolic fate of pyridine-containing drugs is crucial. The primary metabolizing enzyme for many of these drugs is Cytochrome P450 3A4 (CYP3A4).[10][11] Metabolism often involves oxidation of the pyridine ring or its substituents. While the pyridine scaffold is generally well-tolerated, its potential for metabolism-related drug-drug interactions must be evaluated during development.

Conclusion and Future Perspectives

The pyridine scaffold is an undisputed pillar of medicinal chemistry. Its success is not accidental but is a direct result of its unique and advantageous physicochemical properties. The ability of the nitrogen atom to engage in hydrogen bonding, the scaffold's capacity to act as a versatile bioisostere, and its favorable impact on a molecule's pharmacokinetic profile ensure its continued relevance.[1][4] As drug discovery moves towards more complex and challenging biological targets, the strategic use of this "privileged" heterocycle will undoubtedly lead to the development of new and improved therapies. The ongoing innovation in synthetic methodologies will further expand the chemical space accessible to researchers, promising an upsurge in novel pyridine-based drug candidates in the coming decade.[1][2]

References

- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 2. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyridine - Wikipedia [en.wikipedia.org]

- 4. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sarchemlabs.com [sarchemlabs.com]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. [PDF] The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives | Semantic Scholar [semanticscholar.org]

- 10. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. investigadores.unison.mx [investigadores.unison.mx]

- 17. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]